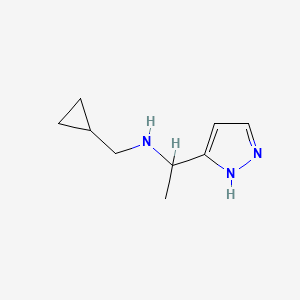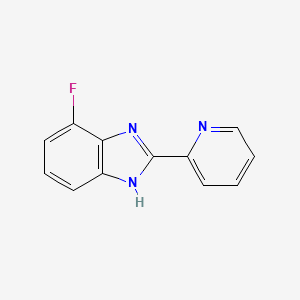![molecular formula C12H16N2O5S B7575927 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. MPPA belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit the activity of certain enzymes that are involved in various physiological and pathological processes.
Mécanisme D'action
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid works by inhibiting the activity of enzymes known as carbonic anhydrases, which are involved in various physiological and pathological processes. These enzymes play a role in the regulation of pH balance, ion transport, and fluid secretion in the body. By inhibiting the activity of carbonic anhydrases, 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of carbonic anhydrases, which can affect pH balance, ion transport, and fluid secretion in the body. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the physiological and pathological processes in which these enzymes are involved. However, one of the limitations of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. One area of research is the development of new cancer therapies based on the inhibition of carbonic anhydrases by 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. Another area of research is the study of the anti-inflammatory effects of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid and its potential use in the treatment of various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in humans, which may lead to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid involves the reaction of 4-(methylcarbamoyl)benzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in its pure form.
Applications De Recherche Scientifique
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-[methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-13-12(17)9-3-5-10(6-4-9)20(18,19)14(2)8-7-11(15)16/h3-6H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOSBCVYCANOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)